molecular formula C58H99O6P B586022 Di(alpha-tocopherol) Phosphate CAS No. 311313-37-8

Di(alpha-tocopherol) Phosphate

Cat. No.: B586022
CAS No.: 311313-37-8
M. Wt: 923.398
InChI Key: XEGGCVLVTDELSB-DPVYBCKMSA-N
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Description

Di(alpha-tocopherol) Phosphate, also known as Alpha Tocopherol phosphate disodium salt, is a water-soluble analog of alpha-tocopherol . It is a form of vitamin E, which is a lipid-soluble antioxidant that protects cell membranes from oxidative damage . It is used along with other forms of vitamin E such as alpha-tocopherol acetate, alpha-tocopherol-nicotinate, and alpha-tocopherol succinate as a vitamin E supplement .


Synthesis Analysis

The biosynthesis of tocopherols, including this compound, takes place mainly in the plastids of higher plants. The precursors are derived from two metabolic pathways: homogentisic acid, an intermediate of the degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .


Molecular Structure Analysis

The molecular structure of this compound consists of a chromanol ring with a side chain located at the C2 position . The linear formula is C29H49O5PNa2, and the molecular weight is 554.65 .


Chemical Reactions Analysis

This compound has been used as an antioxidant and to study its molecular mechanisms and transport across the plasma membrane .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It is soluble in water and has a molecular weight of 554.65 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Modulation of Cell Proliferation and Gene Expression

Di(alpha-tocopherol) phosphate (TPm) has been studied for its effects on cell proliferation and gene expression, particularly in its potential relevance to atherosclerosis and inflammation. Research shows that TPm can inhibit cell proliferation in certain cell lines and influence the expression of genes related to oxidized low-density lipoprotein uptake and binding. This suggests potential applications in understanding and possibly managing atherosclerosis and inflammatory processes (Ogru et al., 2004).

Influence on Plant Growth under Stress

Di(alpha-tocopherol) has been observed in studies related to plant growth, particularly under conditions of salinity stress. These studies suggest its potential role in managing stress responses in plants, which could have implications for agricultural practices and crop management under challenging environmental conditions (Hussein & EL- Greadly, 2007).

Safety Evaluation in Various Models

The safety of mixed tocopheryl phosphates (MTP), which include this compound, has been extensively studied in various models including rats, mice, and rabbits. This research is crucial in understanding the potential risks and ensuring the safe use of these compounds in various applications (Libinaki et al., 2006).

Discovery as a Natural Form of Vitamin E

This compound has been identified as a natural form of vitamin E, which has significant implications for our understanding of vitamin E's role in biological systems. This discovery opens up new avenues for research into the various biological roles and potential therapeutic applications of this compound (Gianello et al., 2005).

Cardioprotection and Ischemia Reperfusion Injury

Studies have shown that this compound can ameliorate myocardial ischemic reperfusion injury, suggesting its potential role in cardioprotection. This research indicates possible therapeutic applications in managing heart diseases and conditions related to ischemia (Mukherjee et al., 2008).

Drug Delivery and Nanotechnology

This compound has been explored in the context of drug delivery systems, especially using nanotechnology. This research is significant in the development of new methods for drug encapsulation and delivery, which can enhance the efficacy and safety of various pharmaceuticals (Bouchemal et al., 2004).

Mechanism of Action

Target of Action

Di(alpha-tocopherol) Phosphate, a phosphorylated form of vitamin E, primarily targets cell membranes, where it acts as a lipid-soluble antioxidant . It is preferentially absorbed by Homo sapiens . It has been proposed to enhance the dermal and transdermal delivery of actives of interest .

Mode of Action

The compound interacts with its targets by neutralizing endogenous free radicals . It also exhibits antithrombotic and anticoagulant activities, involving the downregulation of the expression of intracellular cell adhesion molecule (ICAM)-1 and vascular cell adhesion molecule (VCAM)-1, which lowers the adhesion of blood components to the endothelium .

Biochemical Pathways

The biosynthesis of this compound involves two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The putative biochemical activities of tocopherols are linked with the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues .

Result of Action

The primary result of this compound’s action is the protection of cell membranes from oxidative damage . It maintains the integrity and fluidity of photosynthesizing membranes . It can also neutralize lipid peroxy radicals, consequently blocking lipid peroxidation by quenching oxidative cations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling

Safety and Hazards

Di(alpha-tocopherol) Phosphate may cause skin, eye, and respiratory tract irritation. It may be harmful by inhalation, ingestion, or skin absorption . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Di(alpha-tocopherol) Phosphate has been proposed to enhance the dermal and transdermal delivery of actives of interest . This suggests potential applications in the field of transdermal drug delivery .

Biochemical Analysis

Biochemical Properties

Di(alpha-tocopherol) Phosphate participates in numerous biochemical reactions. It interacts with key enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), and tocopherol cyclase (TC) . These interactions contribute to the regulation of tocopherol biosynthesis in photosynthetic organisms .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in a variety of plant metabolic processes throughout the ontogeny of plants .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that high doses of vitamin E, from which this compound is derived, may increase the risk of bleeding when taken with certain medications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The biosynthesis of this compound takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It forms vesicular structures in hydroethanolic solutions, which can facilitate its transport and distribution .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial. It is found in the highly unsaturated phospholipid bilayer of cell membranes, controlling lipid oxidation at the initiation site . This localization allows it to maintain the integrity and fluidity of photosynthesizing membranes, neutralize lipid peroxy radicals, and block lipid peroxidation by quenching oxidative cations .

Properties

IUPAC Name

[(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H99O6P/c1-39(2)23-17-25-41(5)27-19-29-43(7)31-21-35-57(15)37-33-51-49(13)53(45(9)47(11)55(51)61-57)63-65(59,60)64-54-46(10)48(12)56-52(50(54)14)34-38-58(16,62-56)36-22-32-44(8)30-20-28-42(6)26-18-24-40(3)4/h39-44H,17-38H2,1-16H3,(H,59,60)/t41-,42+,43-,44+,57-,58+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGGCVLVTDELSB-DPVYBCKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)OC(CC4)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)O[C@](CC4)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H99O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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